4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C₁₆H₁₁F₃OS. It is a fluorinated building block used in various chemical syntheses. The compound features a trifluorophenyl group, a thiomethyl group, and a propiophenone backbone, making it a versatile intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trifluorobenzaldehyde and 4-thiomethylacetophenone.
Condensation Reaction: The aldehyde and ketone undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the thiomethyl group may contribute to its reactivity and stability .
Comparison with Similar Compounds
- 4’-Methylthio-3-(3,4,5-trifluorophenyl)propiophenone
- 4’-Thiomethyl-3-(2,4,5-trifluorophenyl)propiophenone
- 4’-Thiomethyl-3-(3,4-difluorophenyl)propiophenone
Uniqueness: 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. The trifluorophenyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery and development .
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3OS/c1-21-12-5-3-11(4-6-12)15(20)7-2-10-8-13(17)16(19)14(18)9-10/h3-6,8-9H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMXXPIEQJLQOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645004 |
Source
|
Record name | 1-[4-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-84-9 |
Source
|
Record name | 1-Propanone, 1-[4-(methylthio)phenyl]-3-(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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